

# Propene: A Comprehensive Technical Guide to its Natural Sources and Environmental Presence

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *prop-1-ene*

Cat. No.: B156429

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

Propene (C<sub>3</sub>H<sub>6</sub>), a volatile organic compound (VOC) of significant industrial importance, also originates from a diverse array of natural sources, contributing to its ubiquitous presence in the environment. This technical guide provides an in-depth exploration of the natural formation and environmental distribution of propene. It details biogenic and pyrogenic sources, summarizes ambient concentrations in various environmental compartments, and outlines the experimental methodologies used for its detection and quantification. Furthermore, this guide illustrates key biochemical pathways associated with the production of related alkenes in plants and the microbial degradation of propene, offering a comprehensive resource for researchers in atmospheric chemistry, environmental science, and biotechnology.

## Introduction

Propene, commonly known as propylene, is a key building block in the petrochemical industry, primarily used in the production of polypropylene plastics.<sup>[1][2]</sup> While industrial activities are major contributors to atmospheric propene, natural sources also play a crucial role in its global budget.<sup>[3]</sup> Understanding these natural emission sources and the resulting environmental concentrations is vital for accurately modeling atmospheric chemistry, assessing air quality, and exploring potential biogenic routes for sustainable chemical production. This guide synthesizes current scientific knowledge on the natural origins and environmental fate of propene.

## Natural Sources of Propene

Propene is released into the environment from a variety of natural sources, which can be broadly categorized as biogenic and pyrogenic.

### Biogenic Sources

Biogenic emissions are a significant contributor to the global propene budget. These sources include:

- **Vegetation:** Plants are a major source of biogenic propene, with emissions varying significantly by species, season, and environmental conditions such as temperature and light intensity.<sup>[4]</sup> For instance, ponderosa pine forests have been identified as a notable source of propene.<sup>[4]</sup>
- **Microorganisms:** Certain bacteria and marine algae are capable of producing short-chain hydrocarbons, including propene and the related alkane, propane.<sup>[3][5][6][7][8]</sup> For example, marine *Photobacterium* has been identified as a producer of propane.<sup>[3][5][6][7][8]</sup> While direct enzymatic pathways for propene biosynthesis are not as well-elucidated as for ethylene in plants, it is understood to be a metabolic byproduct in some microorganisms.
- **Oceans:** The world's oceans are a significant source of propene, with emissions influenced by microbial activity and photochemical processes.<sup>[7]</sup>

### Pyrogenic Sources

Pyrogenic sources involve the incomplete combustion of organic matter:

- **Biomass Burning:** Forest fires, savanna burning, and the combustion of agricultural waste are major pyrogenic sources of propene.<sup>[9][10][11]</sup> Emission factors are dependent on the type of fuel and combustion conditions.
- **Volcanoes:** Volcanic eruptions and degassing activities release a mixture of gases, including propene, into the atmosphere.<sup>[12][13]</sup>

## Environmental Presence and Concentrations

Propene is a reactive gas with a relatively short atmospheric lifetime, on the order of hours to a day, due to its reaction with hydroxyl radicals ( $\cdot\text{OH}$ ).<sup>[7]</sup> Despite this, it is detected in various environmental compartments.

## Atmosphere

Atmospheric concentrations of propene vary depending on the proximity to sources. Observed concentrations are typically in the parts-per-billion (ppb) range.

## Oceans

Propene is found dissolved in seawater, with concentrations influenced by biological production and consumption, as well as atmospheric deposition.

## Terrestrial Environments

Soils can be both a source and a sink for propene, with microbial activity playing a key role in its production and degradation.

## Quantitative Data Summary

The following tables summarize reported quantitative data for propene emissions and ambient concentrations from various sources.

Table 1: Estimated Global Emissions of Propene from Natural Sources

| Source          | Emission Estimate (Tg/year) | Reference(s) |
|-----------------|-----------------------------|--------------|
| Vegetation      | 1.1 - 11.8                  | [4]          |
| Biomass Burning | 2.5 - 7.3                   | [4]          |
| Oceans          | 1.4 - 15.0                  | [7]          |

Table 2: Ambient Air Concentrations of Propene

| Environment | Concentration Range (ppb) | Reference(s) |
|-------------|---------------------------|--------------|
| Rural       | 0.1 - 4.8                 | [7]          |
| Urban       | 4 - 10.5                  | [7]          |
| Industrial  | 7 - 260                   | [7]          |

## Experimental Protocols

Accurate quantification of propene in environmental samples requires sensitive and specific analytical techniques. Gas chromatography (GC) is the most common method.

### Analysis of Propene in Ambient Air by GC-FID

This protocol describes the analysis of propene in air samples using a Gas Chromatograph with a Flame Ionization Detector (GC-FID).

- **Sample Collection:** Whole air samples are collected in evacuated stainless steel canisters (e.g., Summa canisters).
- **Preconcentration:** A known volume of the air sample is passed through a cryogenic trap (e.g., packed with glass beads and cooled with liquid nitrogen) to concentrate the volatile organic compounds (VOCs), including propene.
- **Thermal Desorption and Injection:** The trap is rapidly heated, and the desorbed VOCs are injected into the GC column.
- **Gas Chromatography:**
  - **Column:** A porous layer open tubular (PLOT) column, such as an Al<sub>2</sub>O<sub>3</sub>/KCl PLOT column (e.g., 50 m x 0.53 mm ID), is commonly used for the separation of light hydrocarbons.[14]
  - **Carrier Gas:** Helium or Hydrogen at a constant flow rate (e.g., 8 mL/min).[15]
  - **Oven Temperature Program:** An initial temperature of around 85°C, held for a few minutes, followed by a temperature ramp (e.g., to 205°C) to elute heavier compounds.[15]

- **Detection:** The separated compounds are detected by a Flame Ionization Detector (FID), which is highly sensitive to hydrocarbons.
- **Quantification:** The concentration of propene is determined by comparing the peak area of the sample to that of a certified gas standard with a known concentration of propene.

## Analysis of Propene in Seawater by Purge and Trap GC-MS

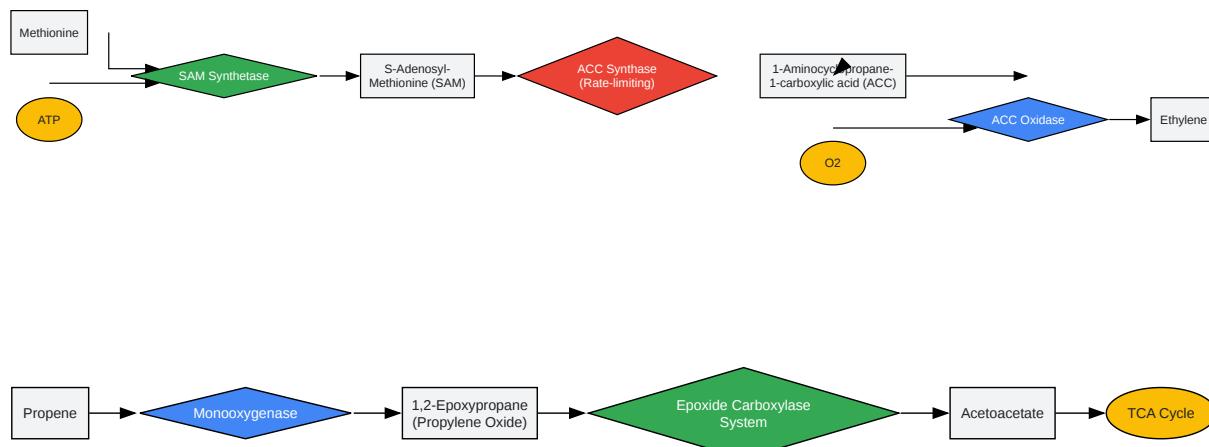
This protocol outlines the determination of dissolved propene in seawater using a Purge and Trap system coupled with a Gas Chromatograph-Mass Spectrometer (GC-MS).[\[2\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

- **Sample Collection:** Seawater samples are collected in glass bottles with zero headspace to prevent the loss of volatile compounds. Samples should be preserved (e.g., by acidification) if not analyzed immediately.
- **Purge and Trap:**
  - A known volume of the seawater sample (e.g., 20 mL) is placed in a purging vessel.[\[16\]](#)
  - An inert gas (e.g., nitrogen or helium) is bubbled through the sample for a set period (e.g., 20 minutes) at a controlled flow rate (e.g., 60 mL/min).[\[16\]](#)
  - The purged volatiles, including propene, are carried to an adsorbent trap (e.g., Tenax TA).
- **Thermal Desorption and Injection:** The trap is rapidly heated to desorb the analytes, which are then transferred to the GC column.
- **Gas Chromatography-Mass Spectrometry:**
  - **Column:** A capillary column suitable for volatile analysis, such as a DB-624 or equivalent.
  - **Carrier Gas:** Helium.
  - **Oven Temperature Program:** A suitable temperature program is used to separate the target analytes.

- Mass Spectrometry: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
- Quantification: Quantification is typically performed using an internal standard method.

## Analysis of Biogenic Propene Emissions from Vegetation

This protocol describes a dynamic enclosure method for measuring propene emissions from plants.[\[20\]](#)[\[21\]](#)


- Enclosure: A branch or a whole plant is enclosed in a chamber made of an inert material (e.g., Tedlar or Teflon bag).
- Air Supply: A source of purified, hydrocarbon-free air is supplied to the enclosure at a constant flow rate.
- Sample Collection: Air exiting the enclosure is drawn through an adsorbent tube (e.g., containing Tenax TA or a multi-sorbent bed) for a specified time to collect the emitted VOCs.
- Analysis: The adsorbent tube is analyzed by thermal desorption-GC-MS, similar to the air analysis protocol, to identify and quantify the emitted compounds, including propene.
- Emission Rate Calculation: The emission rate is calculated based on the concentration of propene in the outlet air, the flow rate of air through the enclosure, and the biomass (e.g., dry leaf weight) of the enclosed plant material.

## Biochemical Pathways

While the precise enzymatic pathway for biogenic propene production is not as well-defined as for other alkenes like ethylene, this section illustrates a relevant plant hormone biosynthesis pathway and a known microbial degradation pathway for propene.

## Ethylene Biosynthesis in Plants (Yang Cycle) - An Illustrative Analogue

The biosynthesis of ethylene, a plant hormone structurally similar to propene, is a well-characterized pathway known as the Yang Cycle. This serves as an excellent model for understanding how plants can produce simple alkenes from common metabolites.[\[3\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) [\[16\]](#)



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Biotechnological Potential of *Rhodococcus* Biodegradative Pathways [jmb.or.kr]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. acp.copernicus.org [acp.copernicus.org]
- 5. Biogenic propane production by a marine *Photobacterium* strain isolated from the Western English Channel [ouci.dntb.gov.ua]

- 6. Biogenic propane production by a marine Photobacterium strain isolated from the Western English Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Biogenic propane production by a marine Photobacterium strain isolated from the Western English Channel [frontiersin.org]
- 8. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 9. repository.library.noaa.gov [repository.library.noaa.gov]
- 10. acp.copernicus.org [acp.copernicus.org]
- 11. researchgate.net [researchgate.net]
- 12. Volcanic Gas | Water | Sediment | Analysis | Supplier [hidenanalytical.com]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. acp.copernicus.org [acp.copernicus.org]
- 16. application.wiley-vch.de [application.wiley-vch.de]
- 17. researchgate.net [researchgate.net]
- 18. os.copernicus.org [os.copernicus.org]
- 19. A 12-Minute Purge and Trap GC/MS Analysis for Volatiles [restek.com]
- 20. Approaches for quantifying reactive and low-volatility biogenic organic compound emissions by vegetation enclosure techniques - part A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Propene: A Comprehensive Technical Guide to its Natural Sources and Environmental Presence]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b156429#natural-sources-and-environmental-presence-of-propene>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)